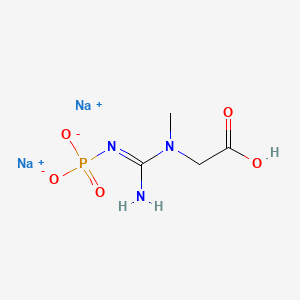

Creatine phosphate disodium salt

Übersicht

Beschreibung

Phosphocreatine disodium salt, also known as creatine phosphate disodium salt, is a phosphorylated form of creatine. It is primarily found in the skeletal muscles of vertebrates, where it serves as a rapidly acting energy buffer for muscle cell actions like contractions. This compound plays a critical role in regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during muscle contraction .

Wissenschaftliche Forschungsanwendungen

Kreatinphosphat-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Substrat für die Bestimmung der Kreatinkinaseaktivität verwendet.

Biologie: Es dient als Energiespeicher in Muskelzellen und wird in Studien zur Muskelphysiologie und Bioenergetik verwendet.

Medizin: Kreatinphosphat-Dinatriumsalz wird in der Herzchirurgie als kardioprotektives Mittel verwendet. .

Industrie: Es wird in der Formulierung von Nahrungsergänzungsmitteln verwendet, die darauf abzielen, die sportliche Leistung durch Steigerung der Muskelkraft und Energie zu verbessern

5. Wirkmechanismus

Kreatinphosphat-Dinatriumsalz übt seine Wirkung aus, indem es als zeitlicher Energiespeicher dient. Es regeneriert ATP, indem es eine energiereiche Phosphatgruppe von sich selbst auf ADP überträgt, was zur Bildung von ATP und Kreatin führt. Dieser Prozess wird durch das Enzym Kreatinkinase katalysiert. Das regenerierte ATP steht dann für Muskelkontraktionen und andere zelluläre Prozesse zur Verfügung, die Energie benötigen .

Ähnliche Verbindungen:

Kreatin: Die nicht phosphorylierte Form von Kreatinphosphat.

Adenosintriphosphat (ATP): Der primäre Energieträger in Zellen.

Adenosindiphosphat (ADP): Das Produkt der ATP-Dephosphorylierung, das durch Rephosphorylierung zu ATP umgewandelt werden kann.

Vergleich: Kreatinphosphat-Dinatriumsalz ist einzigartig in seiner Fähigkeit, ATP schnell aus ADP zu regenerieren, wodurch eine sofortige Energiequelle für Muskelkontraktionen bereitgestellt wird. Im Gegensatz zu Kreatin, das zur Aktivierung phosphoryliert werden muss, ist Kreatinphosphat-Dinatriumsalz bereits phosphoryliert und kann direkt an Energieübertragungsreaktionen teilnehmen. Im Vergleich zu ATP dient Kreatinphosphat als stabilerer Energiespeicher, der bei hoher Energiebedürfnissen schnell mobilisiert werden kann .

Wirkmechanismus

Target of Action

The primary targets of Creatine Phosphate Disodium Salt (CP) are the Creatine Kinase enzymes, specifically the M-type, U-type, and B-type . These enzymes play a crucial role in energy metabolism within cells, particularly in muscle tissues .

Mode of Action

CP interacts with its targets through a process known as the Creatine Kinase reaction . In this reaction, a fraction of the total creatine in the muscles binds to phosphate, forming creatine phosphate . This reaction is catalyzed by Creatine Kinase, resulting in the formation of Phosphocreatine (PCr) . PCr then binds with Adenosine Diphosphate (ADP) to convert it back to Adenosine Triphosphate (ATP), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by CP is the ATP-PCr energy system . This system is responsible for the rapid generation of ATP, the primary energy currency of cells. When ATP levels are low, energy from PCr is transferred to ADP molecules, which are quickly converted back to ATP . This process helps maintain energy homeostasis within cells, particularly during periods of high energy demand such as muscle contraction .

Pharmacokinetics

Most of the CP entering systemic circulation is converted to creatine . Intravenous administration of CP results in elevated ATP levels in the heart and red blood cells .

Result of Action

The action of CP leads to several molecular and cellular effects. It plays a pivotal role in maintaining energy homeostasis in cells, acting as a temporal and spatial buffer of energy . It also has potential cardioprotective effects, as it can increase calumenin, a protein that can protect cardiomyocytes from endoplasmic reticulum stress-induced apoptosis .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of CP. For instance, it is recommended to store CP at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling CP . These precautions help maintain the compound’s efficacy and prevent potential health hazards.

Safety and Hazards

Zukünftige Richtungen

Creatine Phosphate Disodium Salt is used in diagnostic tests for the determination of creatine kinase, according to the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) . The newly discovered hydrate form H3 has superior physicochemical properties than the marketed forms and is worthy of further development .

Biochemische Analyse

Biochemical Properties

Creatine phosphate disodium salt is involved in biochemical reactions primarily through its role in the phosphocreatine system. This system is essential for the rapid regeneration of ATP, the primary energy currency of the cell. The compound interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from this compound to ADP, forming ATP and creatine. This reaction is reversible, allowing for the storage and release of energy as needed .

In addition to creatine kinase, this compound interacts with various proteins and biomolecules involved in energy metabolism. For example, it is known to interact with mitochondrial creatine kinase, which facilitates the transfer of high-energy phosphate groups within the mitochondria, thereby supporting oxidative phosphorylation and ATP production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In muscle cells, it enhances energy availability, thereby improving muscle strength, power, and endurance. This compound also influences cell signaling pathways, particularly those involved in energy metabolism and stress responses .

In cardiomyocytes, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by increasing the expression of calumenin, a protein that helps mitigate endoplasmic reticulum stress and apoptosis . This protective effect highlights the compound’s role in maintaining cellular homeostasis and preventing cell death under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the reversible transfer of a phosphate group to ADP, catalyzed by creatine kinase, to regenerate ATP. This process is crucial for maintaining ATP levels during periods of high energy demand .

Additionally, this compound influences gene expression and protein synthesis. It has been shown to modulate the expression of genes involved in energy metabolism, stress responses, and cell survival. For example, it can down-regulate the expression of C/EBP homologous protein, a key effector of endoplasmic reticulum stress-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C and can maintain its activity for several months under these conditions . Its stability may decrease at higher temperatures or in the presence of moisture, leading to degradation and reduced efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged supplementation has been associated with improved muscle performance and reduced fatigue in various in vitro and in vivo models . These effects are likely due to the compound’s ability to maintain ATP levels and support energy metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle strength, power, and endurance without causing significant adverse effects . At high doses, there may be a risk of toxicity or adverse effects, such as gastrointestinal discomfort or renal stress .

Threshold effects have been observed, where a minimum effective dose is required to achieve the desired benefits. Beyond this threshold, increasing the dosage may not result in proportional improvements and could potentially lead to negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound participates in the phosphocreatine shuttle, a system that mediates the transfer of high-energy phosphate groups between ATP and this compound . This shuttle is essential for maintaining ATP levels in tissues with high energy demands, such as muscles and the brain.

The enzyme creatine kinase plays a central role in this process by catalyzing the reversible transfer of phosphate groups. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Once inside the cell, this compound can localize to specific subcellular compartments, such as the mitochondria, where it supports ATP production and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in close association with mitochondria, where it participates in the phosphocreatine shuttle to support oxidative phosphorylation and ATP production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.

In addition to mitochondria, this compound can localize to other subcellular structures, such as the sarcoplasmic reticulum in muscle cells, where it helps regulate calcium homeostasis and muscle contraction . The precise localization of this compound is essential for its role in maintaining cellular energy balance and supporting various cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of phosphocreatine disodium salt involves the reaction of creatine with phosphorus oxychloride in the presence of water. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of phosphocreatine disodium salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include multiple crystallizations and filtration to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kreatinphosphat-Dinatriumsalz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann Kreatinphosphat-Dinatriumsalz zu Kreatin und anorganischem Phosphat hydrolysieren.

Phosphorylierung: Es kann seine Phosphatgruppe auf ADP übertragen, um ATP und Kreatin zu bilden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser ist das Hauptreagenz und die Reaktion findet unter physiologischen Bedingungen statt.

Phosphorylierung: Das Enzym Kreatinkinase katalysiert die Übertragung der Phosphatgruppe von Kreatinphosphat auf ADP

Hauptprodukte, die gebildet werden:

Hydrolyse: Kreatin und anorganisches Phosphat.

Phosphorylierung: ATP und Kreatin

Vergleich Mit ähnlichen Verbindungen

Creatine: The non-phosphorylated form of phosphocreatine.

Adenosine triphosphate (ATP): The primary energy carrier in cells.

Adenosine diphosphate (ADP): The product of ATP dephosphorylation, which can be rephosphorylated to form ATP.

Comparison: Phosphocreatine disodium salt is unique in its ability to rapidly regenerate ATP from ADP, providing an immediate energy source for muscle contractions. Unlike creatine, which requires phosphorylation to become active, phosphocreatine disodium salt is already phosphorylated and can directly participate in energy transfer reactions. Compared to ATP, phosphocreatine serves as a more stable energy reservoir that can be quickly mobilized during periods of high energy demand .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Creatine phosphate disodium salt involves the reaction of creatine monohydrate with sodium pyrophosphate in the presence of water.", "Starting Materials": [ "Creatine monohydrate", "Sodium pyrophosphate", "Water" ], "Reaction": [ "Dissolve 10 g of creatine monohydrate in 100 mL of water", "Add 10 g of sodium pyrophosphate to the solution and stir until dissolved", "Heat the solution to 60°C and maintain at this temperature for 2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven at 60°C", "The resulting product is Creatine phosphate disodium salt" ] } | |

CAS-Nummer |

922-32-7 |

Molekularformel |

C4H11N3NaO6P |

Molekulargewicht |

251.11 g/mol |

IUPAC-Name |

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate |

InChI |

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

DUXMAYWIASUPMV-UHFFFAOYSA-M |

Isomerische SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+] |

SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+] |

Kanonische SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+] |

Verwandte CAS-Nummern |

67-07-2 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)